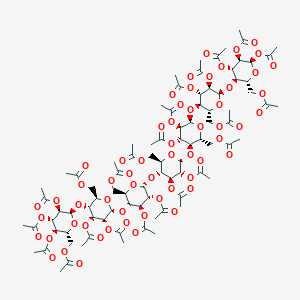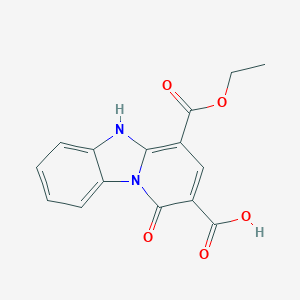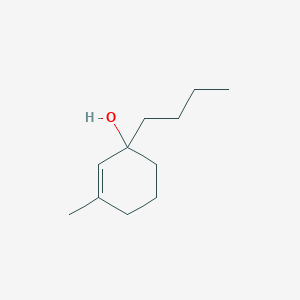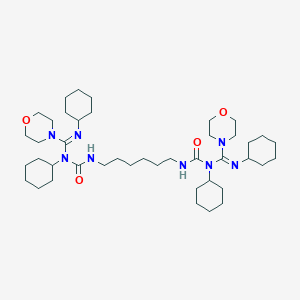
Hmb-cimu
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hmb-cimu, also known as beta-hydroxy-beta-methylbutyrate-calcium, is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. Hmb-cimu is a metabolite of the amino acid leucine and is believed to enhance muscle growth, improve exercise performance, and reduce muscle damage. In
Mecanismo De Acción
The exact mechanism of action of Hmb-cimu is not fully understood. It is believed that Hmb-cimu may increase protein synthesis and decrease protein breakdown, leading to an increase in muscle mass. Hmb-cimu may also reduce muscle damage by decreasing inflammation and oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Hmb-cimu has been shown to have several biochemical and physiological effects. It may increase the activity of enzymes involved in protein synthesis, such as mTOR and S6K1. Hmb-cimu may also decrease the activity of enzymes involved in protein breakdown, such as MuRF1 and MAFbx. Physiologically, Hmb-cimu may increase muscle fiber size, improve muscle strength, and reduce muscle damage caused by exercise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Hmb-cimu in lab experiments is its ability to enhance muscle growth and improve exercise performance. This can be useful in studying the effects of exercise on muscle physiology. However, one limitation of using Hmb-cimu is its potential for variability in response between individuals. Additionally, the optimal dosage and duration of Hmb-cimu supplementation are not well-established, which may affect the results of lab experiments.
Direcciones Futuras
There are several future directions for research on Hmb-cimu. One area of interest is the effect of Hmb-cimu on muscle protein turnover in different populations, such as older adults and individuals with muscle wasting conditions. Another area of interest is the potential for Hmb-cimu to improve recovery from muscle damage caused by injury or surgery. Additionally, further research is needed to establish the optimal dosage and duration of Hmb-cimu supplementation for different populations and exercise protocols.
Conclusion
Hmb-cimu is a dietary supplement that has gained popularity among athletes and fitness enthusiasts. It is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst and reacting the resulting product with calcium hydroxide. Hmb-cimu has been extensively studied in both animals and humans and has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. The exact mechanism of action of Hmb-cimu is not fully understood, but it may increase protein synthesis and decrease protein breakdown. Hmb-cimu has several advantages and limitations for lab experiments, and there are several future directions for research on this supplement.
Métodos De Síntesis
Hmb-cimu is synthesized by condensing isobutyraldehyde with acetic acid in the presence of a catalyst. The resulting product is then reacted with calcium hydroxide to form Hmb-cimu. The purity of the final product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Hmb-cimu has been extensively studied in both animals and humans. In animal studies, Hmb-cimu has been shown to increase muscle mass, improve muscle strength, and reduce muscle damage caused by exercise. In human studies, Hmb-cimu has been shown to improve muscle strength, increase lean body mass, and reduce muscle damage caused by exercise.
Propiedades
Número CAS |
117688-40-1 |
|---|---|
Nombre del producto |
Hmb-cimu |
Fórmula molecular |
C42H74N8O4 |
Peso molecular |
755.1 g/mol |
Nombre IUPAC |
1-cyclohexyl-3-[6-[[cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)carbamoyl]amino]hexyl]-1-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)urea |
InChI |
InChI=1S/C42H74N8O4/c51-41(49(37-21-11-5-12-22-37)39(47-27-31-53-32-28-47)45-35-17-7-3-8-18-35)43-25-15-1-2-16-26-44-42(52)50(38-23-13-6-14-24-38)40(48-29-33-54-34-30-48)46-36-19-9-4-10-20-36/h35-38H,1-34H2,(H,43,51)(H,44,52) |
Clave InChI |
CYDLLOLGZXMLLN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
SMILES canónico |
C1CCC(CC1)N=C(N2CCOCC2)N(C3CCCCC3)C(=O)NCCCCCCNC(=O)N(C4CCCCC4)C(=NC5CCCCC5)N6CCOCC6 |
Sinónimos |
1,1'-hexamethylenebis(3-cyclohexyl-3-((cyclohexylimino)(4-morpholinyl)methyl)urea) HMB-CIMU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






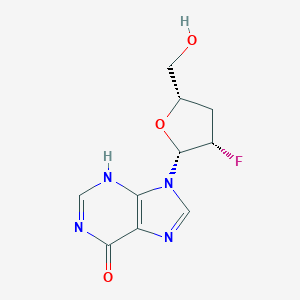
![(2S)-2-[[4-[(2-methyl-4-oxo-1H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38427.png)
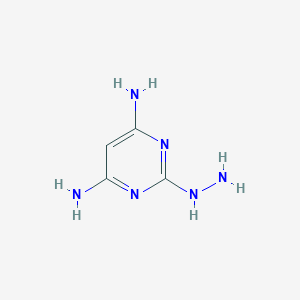
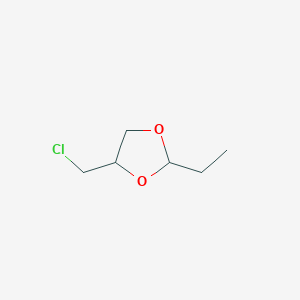
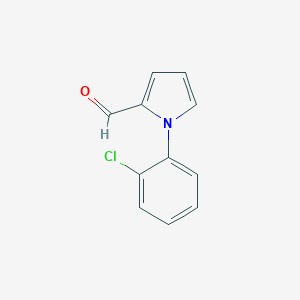
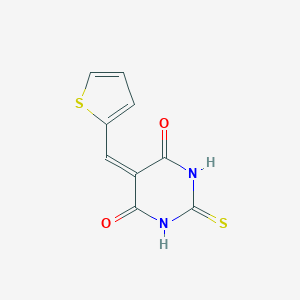
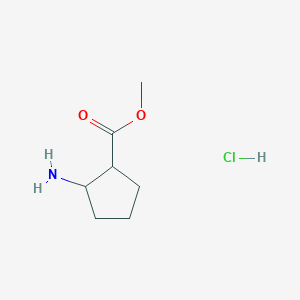
![1-[(4-Methoxyphenyl)sulfonyl]piperazine](/img/structure/B38441.png)
